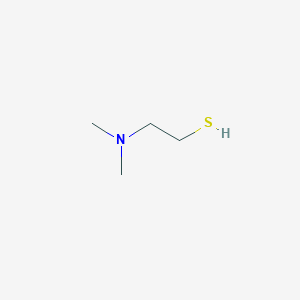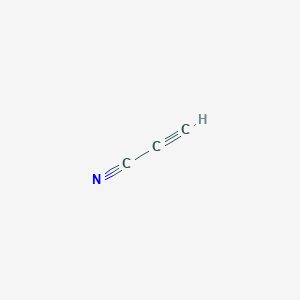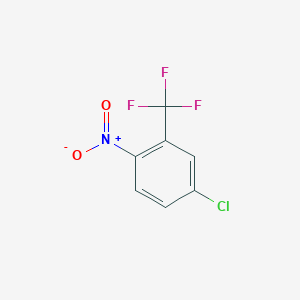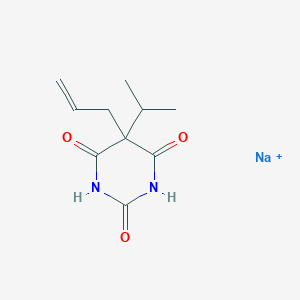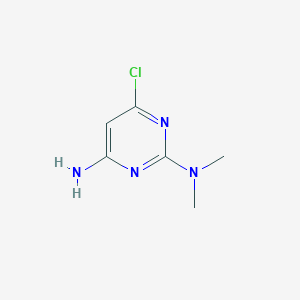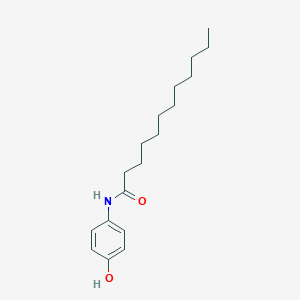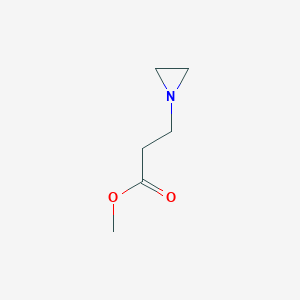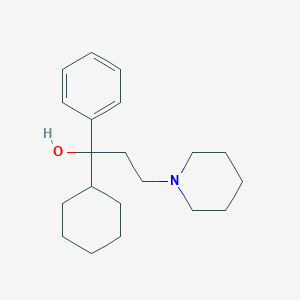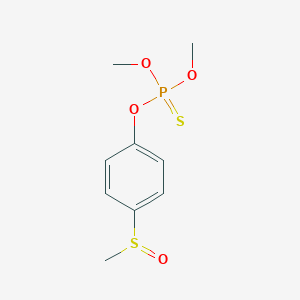
Phosphorothioic acid, O,O-dimethyl O-(p-(methylsulfinyl)phenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O,O-dimethyl O-(p-(methylsulfinyl)phenyl) ester, also known as fenamiphos, is a widely used organophosphate insecticide. It is used to control a variety of pests in agricultural crops, including nematodes, aphids, and thrips. Fenamiphos has been used for over 40 years and is still used today due to its effectiveness and low cost. However, there are concerns about its potential toxicity and environmental impact.
Wirkmechanismus
Fenamiphos works by inhibiting acetylcholinesterase, an enzyme that is necessary for proper nerve function. This leads to an accumulation of acetylcholine, a neurotransmitter, which can cause overstimulation of the nervous system and ultimately paralysis and death of the insect.
Biochemische Und Physiologische Effekte
Fenamiphos has been shown to have a variety of biochemical and physiological effects on insects. It can cause changes in neurotransmitter levels, disrupt energy metabolism, and affect cell membrane function. In addition, Phosphorothioic acid, O,O-dimethyl O-(p-(methylsulfinyl)phenyl) ester has been shown to have effects on non-target organisms, such as earthworms and birds.
Vorteile Und Einschränkungen Für Laborexperimente
Fenamiphos is a widely used insecticide and has been extensively studied in laboratory experiments. Its effectiveness against a variety of pests makes it a valuable tool for researchers. However, there are concerns about its potential toxicity to humans and the environment, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several areas of future research related to Phosphorothioic acid, O,O-dimethyl O-(p-(methylsulfinyl)phenyl) ester. One area is the development of alternative insecticides that are less toxic to humans and the environment. Another area is the study of the long-term effects of Phosphorothioic acid, O,O-dimethyl O-(p-(methylsulfinyl)phenyl) ester on non-target organisms. Finally, research is needed to better understand the mechanisms of insecticide resistance and to develop new strategies for pest control.
Synthesemethoden
Fenamiphos can be synthesized by reacting O,O-dimethyl phosphorodithioate with p-(methylsulfinyl)aniline in the presence of a catalyst. The resulting product is then esterified with methanol to produce Phosphorothioic acid, O,O-dimethyl O-(p-(methylsulfinyl)phenyl) ester.
Wissenschaftliche Forschungsanwendungen
Fenamiphos has been widely studied for its insecticidal properties. It has been shown to be effective against a variety of pests, including nematodes, aphids, and thrips. Research has also been conducted on the potential toxicity of Phosphorothioic acid, O,O-dimethyl O-(p-(methylsulfinyl)phenyl) ester to humans and the environment.
Eigenschaften
CAS-Nummer |
115-91-3 |
|---|---|
Produktname |
Phosphorothioic acid, O,O-dimethyl O-(p-(methylsulfinyl)phenyl) ester |
Molekularformel |
C9H13O4PS2 |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
dimethoxy-(4-methylsulfinylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H13O4PS2/c1-11-14(15,12-2)13-8-4-6-9(7-5-8)16(3)10/h4-7H,1-3H3 |
InChI-Schlüssel |
DYAVFUPXPKGVQO-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)OC1=CC=C(C=C1)S(=O)C |
Kanonische SMILES |
COP(=S)(OC)OC1=CC=C(C=C1)S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



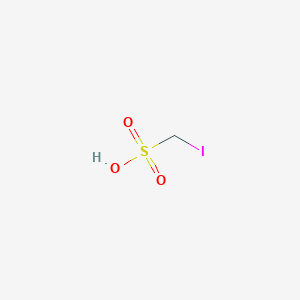
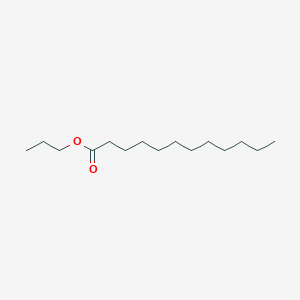
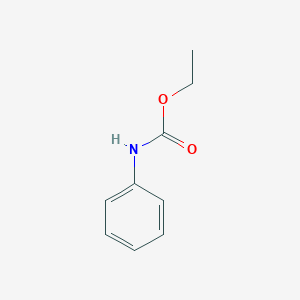
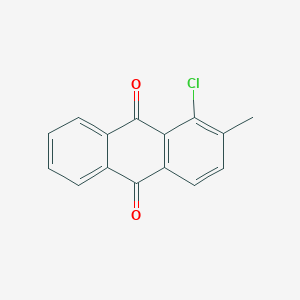
![Spiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B89714.png)
